3-Methyl-5-(4-aminophenyl)isoxazole
Overview
Description
3-Methyl-5-(4-aminophenyl)isoxazole: is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives involves the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes.
Microwave-Assisted Synthesis: Another efficient method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods: Industrial production methods for isoxazole derivatives typically involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of these compounds on a large scale. These methods often utilize automated systems to control reaction conditions precisely, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, such as halogenation, can be carried out using reagents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, palladium chloride catalyst.
Reduction: Hydrazine hydrate, methanolic conditions.
Substitution: Halogenating agents like bromine or iodine.
Major Products:
Oxidation: Formation of drug-like compounds containing amide groups.
Reduction: Formation of hydrazides.
Substitution: Formation of halogenated isoxazole derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-5-(4-aminophenyl)isoxazole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: This compound has shown promise in various biological applications, including as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, isoxazole derivatives are used in the synthesis of agrochemicals and pharmaceuticals. Their unique chemical properties make them suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-aminophenyl)isoxazole involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-Methylisoxazole: Another isoxazole derivative with similar structural features but different biological activities.
4-Aminophenylisoxazole: Shares the aminophenyl group but differs in the position of the methyl group.
Uniqueness: 3-Methyl-5-(4-aminophenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other isoxazole derivatives. Its combination of a methyl group at the 3-position and an aminophenyl group at the 5-position makes it particularly interesting for medicinal chemistry applications .
Properties
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOHIFUPLRXIGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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